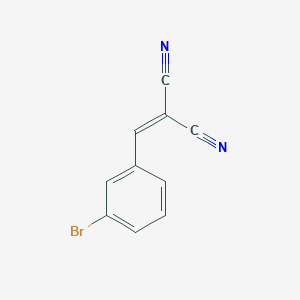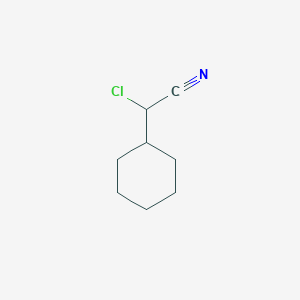![molecular formula C22H15Cl2N3O2S B3035128 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine CAS No. 303147-91-3](/img/structure/B3035128.png)
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine
説明
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has several functional groups including a chlorophenoxy group, a sulfinyl group, and a pyridinyl group. These functional groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents may add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorophenoxy group might undergo nucleophilic aromatic substitution reactions, while the sulfinyl group could potentially be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfinyl group and the aromatic rings could influence its solubility, while the chlorine atoms might make it relatively dense .科学的研究の応用
Pyrimidine Derivatives and Enzyme Inhibition
Pyrimidine derivatives, such as the compound , have been studied for their potential as enzyme inhibitors. In particular, pyrimidine rings have been synthesized with various substitutions to evaluate their binding modes to dihydrofolic reductase, an enzyme targeted in chemotherapy and antibacterial therapies. These studies are crucial for designing more effective inhibitors (Baker, Lourens & Jordaan, 1967).
Synthesis and Green Metric Evaluation
Research has also focused on synthesizing pyrimidine derivatives using environmentally friendly methods. An example is the modified synthesis of certain pyrimidines used in treating gastroesophageal reflux disease. These studies emphasize the need for green chemistry practices in drug synthesis, which is increasingly important in pharmaceutical research (Gilbile, Bhavani & Vyas, 2017).
Antimalarial and Antifolate Drug Studies
Compounds with pyrimidine structures have been extensively studied for their role in antimalarial therapies. Pyrimethamine, a known antifolate drug, has a pyrimidine structure that has been analyzed in crystal structures for better understanding of its interactions and effectiveness in treatment (Balasubramani, Muthiah & Lynch, 2007).
Nonlinear Optical (NLO) Properties
The pyrimidine ring is also significant in fields beyond medicine, such as in nonlinear optics (NLO). Studies have shown that thiopyrimidine derivatives exhibit promising NLO properties, making them suitable for optoelectronic applications. This research demonstrates the diverse potential of pyrimidine compounds in technological advancements (Hussain et al., 2020).
Hydrogen Bonding and Crystal Structures
Understanding the hydrogen bonding and crystal structures of pyrimidine derivatives has implications for their stability and reactivity. Studies focusing on anticonvulsant enaminones, which include pyrimidine structures, help in the design of more effective pharmaceutical compounds (Kubicki, Bassyouni & Codding, 2000).
作用機序
将来の方向性
The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it has unique physical properties), or synthetic chemistry (as a building block for more complex molecules) .
特性
IUPAC Name |
4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2S/c23-16-1-5-19(6-2-16)29-21-13-18(14-30(28)20-7-3-17(24)4-8-20)26-22(27-21)15-9-11-25-12-10-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQSKJSYJLTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)
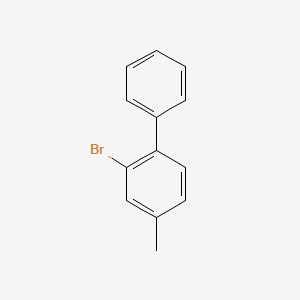

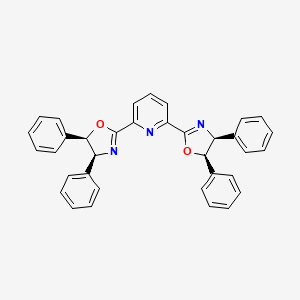
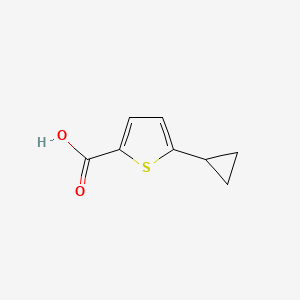

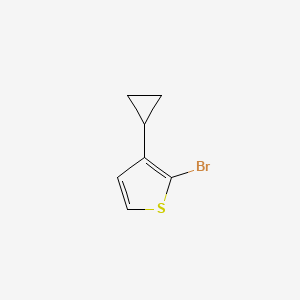

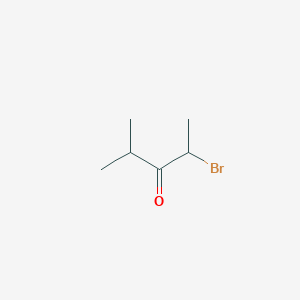
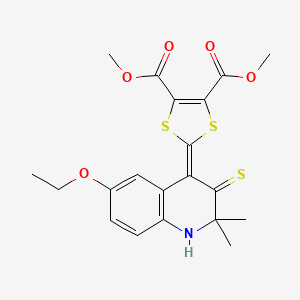
![1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B3035064.png)

